molecular formula C13H12N4O4 B3367356 N,N'-Bis-(2-nitro-phenyl)-methanediamine CAS No. 17465-20-2

N,N'-Bis-(2-nitro-phenyl)-methanediamine

Cat. No.: B3367356
CAS No.: 17465-20-2
M. Wt: 288.26 g/mol
InChI Key: DUXFILQCDRVMQG-UHFFFAOYSA-N
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Description

N,N’-Bis-(2-nitro-phenyl)-methanediamine is an organic compound characterized by the presence of two nitro groups attached to phenyl rings, which are further connected to a central methanediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2-nitro-phenyl)-methanediamine typically involves the reaction of 2-nitroaniline with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the amine groups of 2-nitroaniline react with formaldehyde to form the methanediamine linkage. The reaction is usually carried out in an acidic medium to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis-(2-nitro-phenyl)-methanediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2-nitro-phenyl)-methanediamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the aromatic system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N,N’-Bis-(2-amino-phenyl)-methanediamine.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N’-Bis-(2-nitro-phenyl)-methanediamine has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2-nitro-phenyl)-methanediamine involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, influencing cellular processes and pathways. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(2-nitro-phenyl)-malonamide
  • 2-Nitro-N,N-bis(2-nitrophenylthio)benzenesulfonamide
  • N,N’-Bis-(2-aminophenyl)-methanediamine

Uniqueness

N,N’-Bis-(2-nitro-phenyl)-methanediamine is unique due to its specific structural features, including the presence of two nitro groups and a methanediamine linkage

Properties

IUPAC Name

N,N'-bis(2-nitrophenyl)methanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c18-16(19)12-7-3-1-5-10(12)14-9-15-11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXFILQCDRVMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938542
Record name N,N'-Bis(2-nitrophenyl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17465-20-2
Record name NSC38046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-nitrophenyl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17465-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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